2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid
Overview
Description
2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid is an organic compound with the molecular formula C15H20O3 It is a derivative of acetic acid, featuring a cyclohexyl ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid typically involves the reaction of 4-methoxyphenylacetic acid with cyclohexyl derivatives under specific conditions. One common method includes the use of a Grignard reagent, where 4-methoxyphenylmagnesium bromide reacts with cyclohexanone, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexyl ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated cyclohexyl derivatives.
Substitution: Formation of halogenated or nitrated methoxyphenyl derivatives.
Scientific Research Applications
2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role as a metabolic biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylacetic acid: A simpler analog with similar functional groups but lacking the cyclohexyl ring.
Cyclohexylacetic acid: Contains the cyclohexyl ring but lacks the methoxyphenyl group.
2-Methoxyphenylacetic acid: Similar structure but with a different substitution pattern.
Uniqueness
2-(4-(4-Methoxyphenyl)cyclohexyl)acetic acid is unique due to the combination of the cyclohexyl ring and the methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)cyclohexyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-14-8-6-13(7-9-14)12-4-2-11(3-5-12)10-15(16)17/h6-9,11-12H,2-5,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDLMSGQNDJOQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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